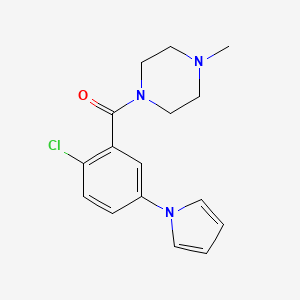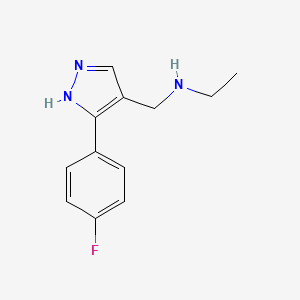
n-((3-(4-Fluorophenyl)-1h-pyrazol-4-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl group. One common method is the condensation of 4-fluorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate can then be reacted with an appropriate alkylating agent to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and has been studied for its antibacterial activity.
4-(Acetylamino)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Another pyrazole derivative with a fluorophenyl group, used in drug development.
Uniqueness
N-((3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methyl)ethanamine is unique due to its specific structure, which combines the pyrazole ring with a fluorophenyl group and an ethanamine moiety. This combination can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C12H14FN3/c1-2-14-7-10-8-15-16-12(10)9-3-5-11(13)6-4-9/h3-6,8,14H,2,7H2,1H3,(H,15,16) |
InChI Key |
ISKKBQDGKPBWPF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(NN=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


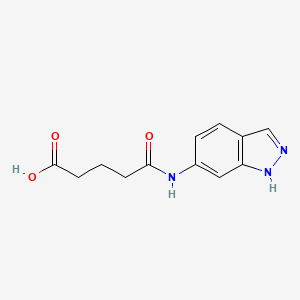
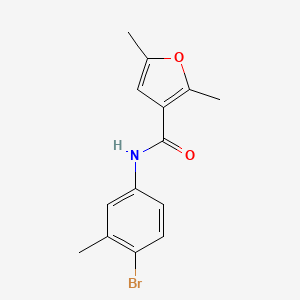
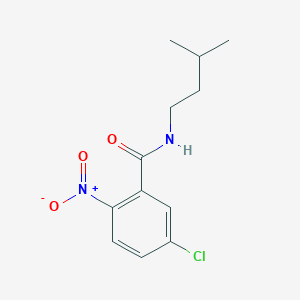
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
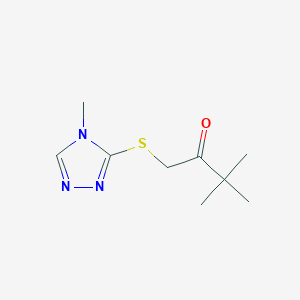
![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)

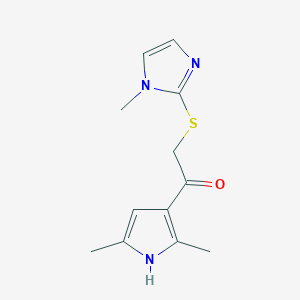
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
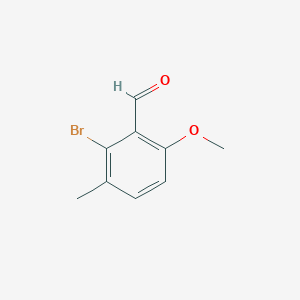
![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)
